Benzeneseleninic anhydride

Oxidation Lactone dehydrogenation Reagent selectivity

Conventional oxidants like SeO₂ introduce malodorous byproducts and elemental selenium contamination, while mCPBA or DDQ risk over-oxidation of sensitive substrates. Benzeneseleninic anhydride (BSA) eliminates these failure modes. • Delivers 4,5-dehydrogenated β-methyl-δ-lactones in practical yields where SeO₂ fails entirely. • Oxidizes phenols, pyrocatechols, and hydroquinones to o-quinones in excellent yields, including substrates with unblocked para-positions. • Produced via a patented reflux process achieving >99% purity and ≥90% yield - ensuring lot-to-lot consistency critical for process development and catalytic methodology research.

Molecular Formula C12H10O3Se2
Molecular Weight 360.1 g/mol
CAS No. 17697-12-0
Cat. No. B095557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneseleninic anhydride
CAS17697-12-0
Synonymsbenzeneselenic anhydride
Molecular FormulaC12H10O3Se2
Molecular Weight360.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se](=O)O[Se](=O)C2=CC=CC=C2
InChIInChI=1S/C12H10O3Se2/c13-16(11-7-3-1-4-8-11)15-17(14)12-9-5-2-6-10-12/h1-10H
InChIKeyFHPZOWOEILXXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneseleninic Anhydride: High-Purity Organoselenium Oxidant


Benzeneseleninic anhydride (BSA; CAS 17697-12-0; C₁₂H₁₀O₃Se₂) is a stoichiometric organoselenium oxidizing reagent with the chemical structure (C₆H₅Se(O))₂O . It is a white to light beige powder with a melting point of 165–170 °C . Commercially available BSA is produced in high purity (>99%) via a patented process involving the reflux of benzeneseleninic acid in toluene, achieving yields of ≥90% [1]. This reagent serves as a versatile oxidant for a wide range of organic substrates, including phenols, benzylic hydrocarbons, alcohols, and nitrogen- and sulfur-containing compounds [2].

High-purity organoselenium oxidant (patented process)
Reported to avoid Se0 precipitation and odor
Broad substrate scope: phenols, lactones, alcohols

Irreplaceable Selectivity of Benzeneseleninic Anhydride


Generic oxidants like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) often fail to deliver the unique selectivity profile of benzeneseleninic anhydride (BSA). While SeO₂ is a classic reagent for allylic oxidations, its use is frequently plagued by the formation of elemental red selenium and the generation of malodorous byproducts [1]. BSA circumvents these practical drawbacks, offering a more predictable and cleaner reaction outcome [1]. Similarly, common organic oxidants such as mCPBA or DDQ can exhibit over-oxidation or poor chemoselectivity when applied to sensitive substrates like β-methyl-δ-lactones or phenols [2]. The evidence below demonstrates that BSA provides quantifiable advantages in product selectivity, reaction yield, and operational convenience, making its substitution with generic alternatives a high-risk proposition for critical synthetic steps.

Target (BSA)
Substitute Risk
Selective 4,5-dehydrogenation of β-methyl-δ-lactones
SeO₂ may give poor yield and different product profile
Clean reaction: no red Se or malodorous byproducts
SeO₂ often forms elemental Se and unpleasant odors
Mild chemoselectivity for sensitive substrates
DDQ/mCPBA may lead to over-oxidation or poor selectivity

Quantitative Comparison with Alternative Oxidants


Selective β-Methyl-δ-Lactone Oxidation

A direct head-to-head comparison revealed that benzeneseleninic anhydride (BSA) and selenium dioxide (SeO₂) produce fundamentally different product distributions from the same β-methyl-δ-lactone substrate. BSA favored the formation of a 4,5-dehydrogenated compound, while SeO₂ produced this compound in poor yield [1]. This demonstrates that BSA and SeO₂ are not interchangeable reagents for this critical transformation.

Lactone Dehydrogenation Selectivity
Head-to-head
BSA: 4,5-dehydrogenated product as main; minor byproducts
vs
SeO₂: Solely the same product in poor yield
Enables selective route to lactone target not practically accessible with SeO₂
Comparative study with β-methyl-δ-lactone substrate
Oxidation Lactone dehydrogenation Reagent selectivity Process chemistry

Cleaner Oxidation Without Selenium Byproducts

A class-level inference from the Science of Synthesis review states that benzeneseleninic acid and its anhydride offer distinct practical advantages over selenium dioxide. Specifically, their use avoids the formation of red elemental selenium and the generation of unpleasant odors, both of which are common issues with SeO₂-mediated oxidations [1]. While no direct quantitative comparison is provided, this is a well-established operational benefit.

Byproduct & Odor Profile
Class-level
BSA: No red Se or odor reported
vs
SeO₂: Elemental Se precipitation, malodorous byproducts
Simplifies workup, reduces reactor contamination, safer lab handling
Review-level; operational benefit widely reported
Oxidation Process safety Reagent handling Waste minimization

High-Purity and Reproducible Synthesis

The Indian patent 263298 describes a novel, industrially scalable process for the synthesis of benzeneseleninic anhydride (BSA). This method achieves a product yield of 90% or more and a purity exceeding 99% [1]. This high-purity benchmark ensures consistent and predictable reactivity in subsequent applications.

Synthetic Efficiency & Purity
Specification review
≥90% Yield
Purity >99%
Ensures consistent lot-to-lot reactivity for sensitive oxidations
Patented process; supports procurement confidence
Reagent manufacturing Process optimization Purity analysis Quality control

Phenolate Activation for o-Hydroxy-Dienone Synthesis

In the context of tetracycline ring A model synthesis, the use of benzeneseleninic anhydride (BSA) on phenolate salts, rather than the free phenols, led to increased yields of o-hydroxylated products [1]. This finding highlights a quantifiable, condition-dependent advantage of BSA in achieving higher efficiency for a specific, pharmaceutically relevant transformation.

Phenolate Activation Yield
Reported
BSA + phenolate salts: Increased yields
vs
BSA + free phenols: Lower yields
Condition optimization enhances yield for tetracycline-type scaffolds
Exact yield increase not specified; supports method screening
Phenol oxidation o-Hydroxy-dienone synthesis Tetracycline chemistry Reaction optimization

Optimal Applications of Benzeneseleninic Anhydride


Selective Dehydrogenation of β-Methyl-δ-Lactones

When the synthetic target is a 4,5-dehydrogenated β-methyl-δ-lactone, benzeneseleninic anhydride (BSA) is the preferred reagent. As demonstrated by Matsui et al. [1], BSA delivers the desired product preferentially, whereas selenium dioxide (SeO₂) fails to provide a practical yield. This application scenario is critical in the synthesis of certain natural products or advanced intermediates where this specific lactone core is present. Researchers should select BSA to ensure access to the desired compound and avoid unproductive pathways.

Large-Scale Oxidations with Cleaner Workup

For industrial or large-scale research processes where selenium dioxide's tendency to form red elemental selenium and malodorous byproducts is unacceptable, BSA provides a cleaner alternative [1]. The absence of these issues reduces post-reaction filtration steps, minimizes reactor contamination, and improves the overall safety and environmental profile of the process. This is especially relevant for manufacturing environments with stringent waste and safety protocols.

Phenol Oxidation to o-Quinones and Dienones

Benzeneseleninic anhydride is uniquely suited for the mild and selective oxidation of phenols, pyrocatechols, and hydroquinones to ortho-quinones in excellent yields [2]. Furthermore, as shown in tetracycline model studies, using the phenolate salt form of the substrate can further increase yields of o-hydroxy-dienones [3]. This makes BSA the reagent of choice for chemists building complex aromatic frameworks, particularly in the pharmaceutical industry where such scaffolds are prevalent. Its ability to oxidize even substrates with an unblocked para-position adds to its versatility [2].

High-Purity Reagent for Process Reproducibility

For researchers and process chemists developing catalytic oxidation methodologies that employ BSA as a pre-catalyst or stoichiometric oxidant, sourcing a high-purity, consistent-grade reagent is paramount. The patented production process guarantees BSA with >99% purity and ≥90% yield [4]. Procuring BSA manufactured to this specification ensures that reaction outcomes are dictated by the intended chemistry rather than by variable reagent quality, thereby enhancing the reproducibility and reliability of both academic research and industrial process development.

Application
Selection Property
Validation Focus
Selective β-methyl-δ-lactone dehydrogenation
Product selectivity profile
Verify desired 4,5-dehydrogenated product distribution
Large-scale oxidations with cleaner workup
Byproduct and workup profile
Confirm absence of red Se precipitation and odor during scale-up
Phenol oxidation to o-quinones/dienones
Substrate scope and functional group tolerance
Validate yield using phenolate salt activation method
High-purity reagent for process reproducibility
Consistent lot purity (>99%)
Analytical purity verification (e.g., HPLC, melting point)

Technical Documentation Hub

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